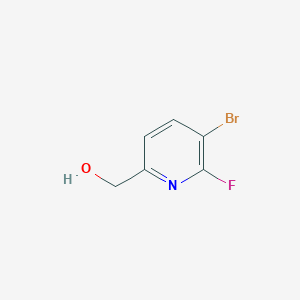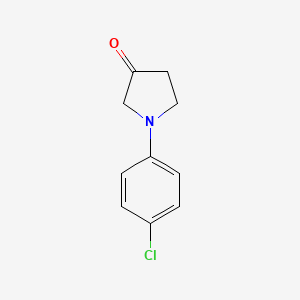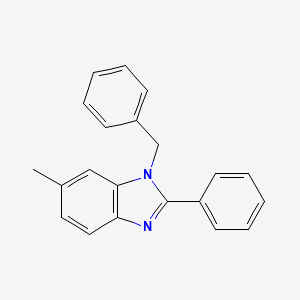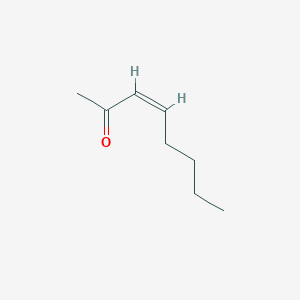
(Z)-3-octen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Octen-2-one is an organic compound with the molecular formula C8H14O. It is a member of the ketone family and is characterized by the presence of a double bond in the Z-configuration (cis-configuration) between the third and fourth carbon atoms. This compound is known for its distinctive odor, which is often described as mushroom-like or earthy. It is commonly found in various natural sources, including certain fruits and vegetables, and is used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-3-Octen-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with 1-octanal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the Z-isomer.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-octyne. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The process is efficient and yields a high purity product suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-3-Octen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-3-octenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (Z)-3-octenoic acid.
Reduction: (Z)-3-octanol.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-3-Octen-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the study of reaction mechanisms and stereochemistry.
Biology: In biological research, this compound is studied for its role as a signaling molecule. It is known to influence the behavior of certain insects and is used in studies related to pest control and insect behavior.
Medicine: While not widely used in medicine, this compound has potential applications in the development of new pharmaceuticals. Its unique structure and reactivity make it a candidate for drug discovery and development.
Industry: In the flavor and fragrance industry, this compound is valued for its earthy aroma. It is used in the formulation of perfumes, air fresheners, and flavoring agents for food products.
Mecanismo De Acción
The mechanism of action of (Z)-3-octen-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of its characteristic odor. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors in the olfactory system.
Comparación Con Compuestos Similares
(E)-3-Octen-2-one: The E-isomer of 3-octen-2-one, which has a different spatial arrangement of atoms around the double bond.
3-Octanone: A saturated ketone with a similar carbon chain length but lacking the double bond.
2-Octanone: Another ketone isomer with the carbonyl group located at the second carbon atom.
Uniqueness: (Z)-3-Octen-2-one is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity, odor profile, and interactions with biological systems, making it a valuable compound in various applications.
Propiedades
Número CAS |
51193-77-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(Z)-oct-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6- |
Clave InChI |
ZCFOBLITZWHNNC-SREVYHEPSA-N |
SMILES isomérico |
CCCC/C=C\C(=O)C |
SMILES canónico |
CCCCC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


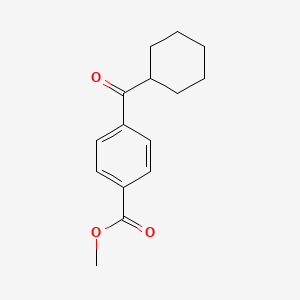
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)

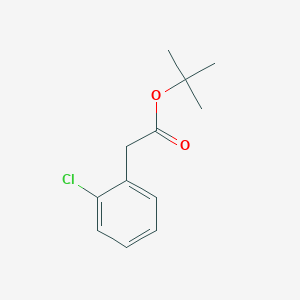
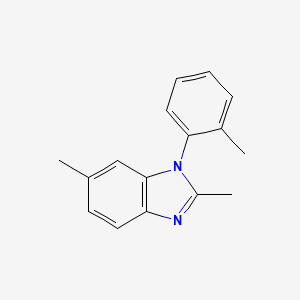
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
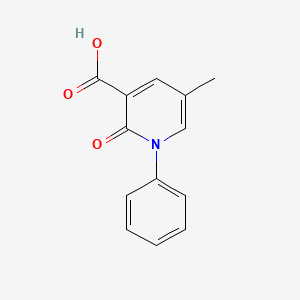
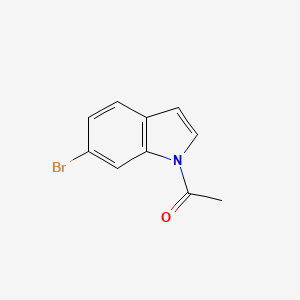
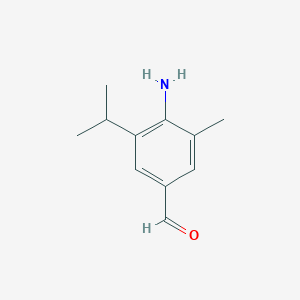
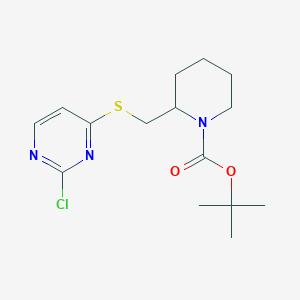
![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)
